![molecular formula C11H9Cl2NO B2596332 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole CAS No. 338966-95-3](/img/structure/B2596332.png)
1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole
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Overview
Description
The compound “1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 1-position with a 2,4-dichloro-5-methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or similar method, followed by the attachment of the 2,4-dichloro-5-methoxyphenyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which contributes to its aromaticity, and the 2,4-dichloro-5-methoxyphenyl group, which may influence its physical and chemical properties .Chemical Reactions Analysis
As an aromatic compound, “1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic pyrrole ring and the 2,4-dichloro-5-methoxyphenyl group could affect properties such as its solubility, melting point, and reactivity .Scientific Research Applications
Laboratory Chemicals and Synthesis
This compound is primarily used in the laboratory setting for the synthesis of various substances. It serves as a building block in organic chemistry to create a wide array of chemical entities. Its unique structure allows for the development of new molecules with potential applications in pharmaceuticals, agrochemicals, and materials science .
Safety and Hazard Data Collection
The safety data sheets for chemicals like 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole provide crucial information regarding their handling, storage, and disposal. Researchers use this data to understand the compound’s impact on health and the environment, which is essential for developing safe handling protocols in laboratories and industries .
Computational Chemistry
In silico studies utilize 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole for computational modeling and simulations. These studies help in predicting the behavior of the compound in various biological systems, its interaction with other molecules, and its potential as a lead compound in drug discovery .
Ligand Design
The compound’s role in ligand design is significant, especially in the field of medicinal chemistry. It can be used to create ligands that can selectively bind to specific proteins or enzymes, thereby modulating their activity. This has implications for the development of new drugs and therapeutic agents .
Environmental Studies
The compound’s effects on aquatic life are studied to assess its environmental impact. This includes understanding its toxicity levels, degradation in water, and long-term effects on ecosystems. Such studies are crucial for environmental risk assessments and for formulating regulations on chemical usage .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-15-11-7-10(8(12)6-9(11)13)14-4-2-3-5-14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZLFZWHCHKJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole |
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